5-(3-(Trifluoromethyl)phenyl)-1-tetralone
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Overview
Description
5-(3-(Trifluoromethyl)phenyl)-1-tetralone: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetralone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-(Trifluoromethyl)phenyl)-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 5-(3-(Trifluoromethyl)phenyl)-1-tetralone is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. Its trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors .
Industry: The compound is used in the development of agrochemicals, such as pesticides and herbicides. Its trifluoromethyl group contributes to the compound’s effectiveness in pest control .
Mechanism of Action
The mechanism of action of 5-(3-(Trifluoromethyl)phenyl)-1-tetralone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer treatment.
Uniqueness: 5-(3-(Trifluoromethyl)phenyl)-1-tetralone is unique due to its tetralone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C17H13F3O |
---|---|
Molecular Weight |
290.28 g/mol |
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H13F3O/c18-17(19,20)12-5-1-4-11(10-12)13-6-2-8-15-14(13)7-3-9-16(15)21/h1-2,4-6,8,10H,3,7,9H2 |
InChI Key |
OSXHAWFSFKIZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2C(=O)C1)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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